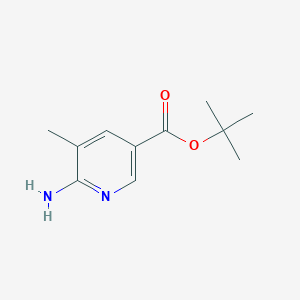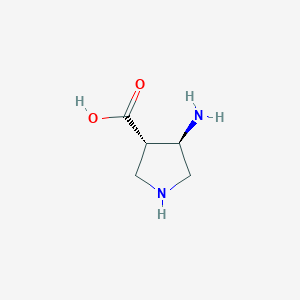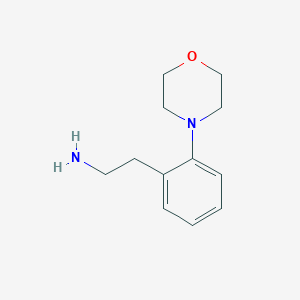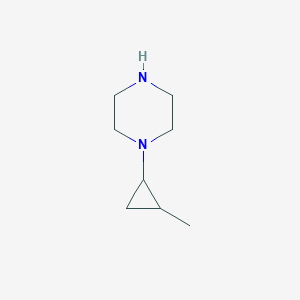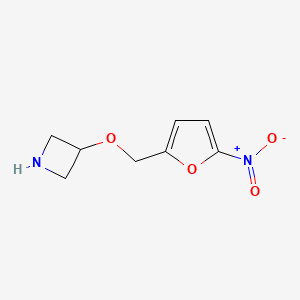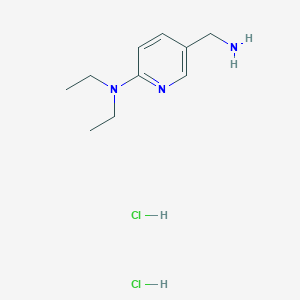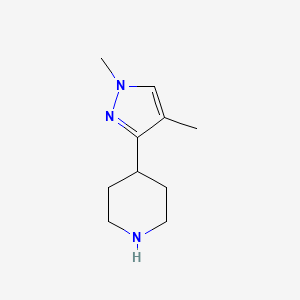
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, which is a common scaffold in pharmaceuticals, makes this compound particularly intriguing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxaldehyde with piperidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of catalysts, such as palladium on carbon, can also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act by binding to enzyme active sites, thereby inhibiting their activity. The pyrazole ring can interact with amino acid residues in the enzyme, while the piperidine ring provides structural stability. This dual interaction can lead to effective inhibition of enzyme function, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
- 4-(1,4-dimethyl-1H-pyrazol-3-yl)morpholine
- 4-(1,4-dimethyl-1H-pyrazol-3-yl)pyrrolidine
Uniqueness
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is unique due to the specific positioning of the pyrazole ring on the piperidine scaffold. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(1,4-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-7-13(2)12-10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |
InChI Key |
SXOORLPZCFYWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


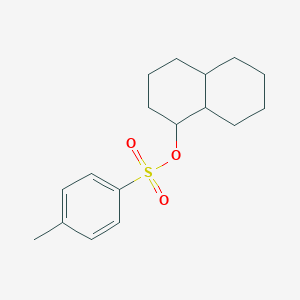
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
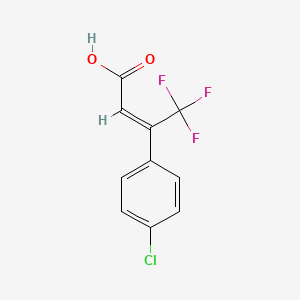
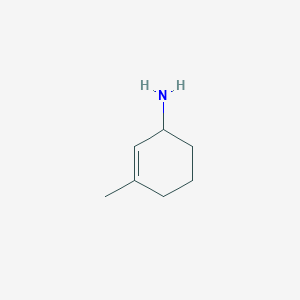
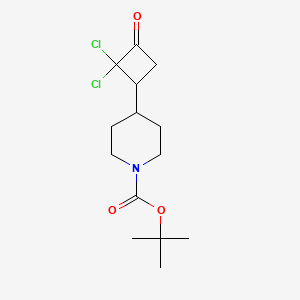
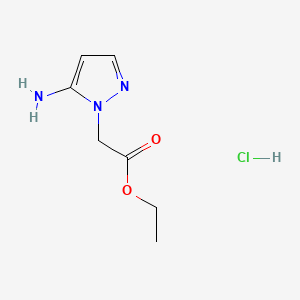
![2-Hydroxy-I+/--[[(phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13561887.png)
